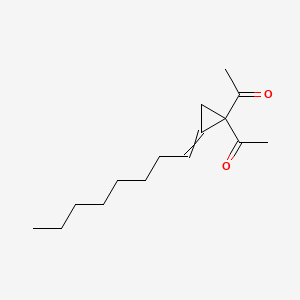
1,1'-(2-Octylidenecyclopropane-1,1-diyl)di(ethan-1-one)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-(2-Octylidenecyclopropane-1,1-diyl)di(ethan-1-one) is an organic compound characterized by its unique molecular structure, which includes a cyclopropane ring substituted with an octylidene group and two ethanone groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(2-Octylidenecyclopropane-1,1-diyl)di(ethan-1-one) typically involves the reaction of cyclopropane derivatives with octylidene and ethanone precursors under controlled conditions. One common method includes the use of a cyclopropanation reaction, where a suitable cyclopropane precursor is reacted with an octylidene compound in the presence of a catalyst. The reaction conditions often involve moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclopropanation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the synthesis, making it feasible for commercial applications.
Análisis De Reacciones Químicas
Types of Reactions
1,1’-(2-Octylidenecyclopropane-1,1-diyl)di(ethan-1-one) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ethanone groups to alcohols.
Substitution: The cyclopropane ring can undergo nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
1,1’-(2-Octylidenecyclopropane-1,1-diyl)di(ethan-1-one) has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug development and biochemical studies.
Industry: It can be utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism by which 1,1’-(2-Octylidenecyclopropane-1,1-diyl)di(ethan-1-one) exerts its effects involves interactions with molecular targets such as enzymes or receptors. The cyclopropane ring’s strain energy can facilitate reactions with nucleophiles, leading to the formation of new bonds and the modulation of biological pathways. The specific pathways involved depend on the compound’s structure and the nature of its interactions with biological molecules.
Comparación Con Compuestos Similares
Similar Compounds
1,1’-(Thiophene-2,5-diyl)bisethan-1-one: Similar in structure but contains a thiophene ring instead of a cyclopropane ring.
1,1’-(Pyridine-2,6-diyl)di(ethan-1-one): Contains a pyridine ring, offering different reactivity and applications.
Uniqueness
1,1’-(2-Octylidenecyclopropane-1,1-diyl)di(ethan-1-one) is unique due to its cyclopropane ring, which imparts significant strain energy and reactivity. This makes it a valuable intermediate in organic synthesis and a potential candidate for developing new materials and pharmaceuticals.
Propiedades
Número CAS |
532392-65-7 |
|---|---|
Fórmula molecular |
C15H24O2 |
Peso molecular |
236.35 g/mol |
Nombre IUPAC |
1-(1-acetyl-2-octylidenecyclopropyl)ethanone |
InChI |
InChI=1S/C15H24O2/c1-4-5-6-7-8-9-10-14-11-15(14,12(2)16)13(3)17/h10H,4-9,11H2,1-3H3 |
Clave InChI |
UPAIFXVQNWYGEA-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCC=C1CC1(C(=O)C)C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


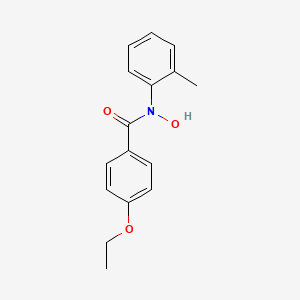
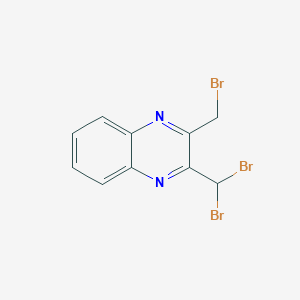
![2-((3-(Imidazo[1,2-a]pyridin-2-yl)phenyl)carbamoyl)benzoic acid](/img/structure/B14234709.png)
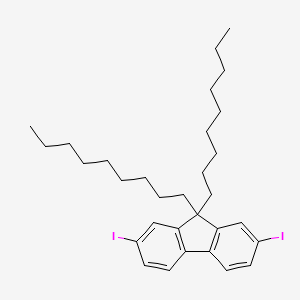


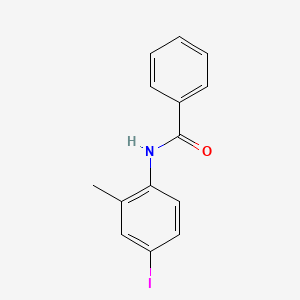
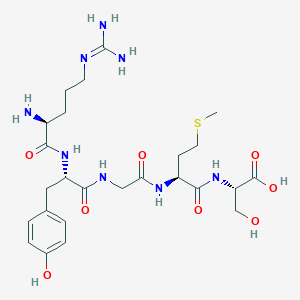

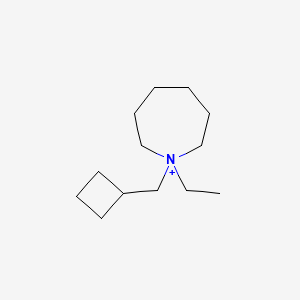
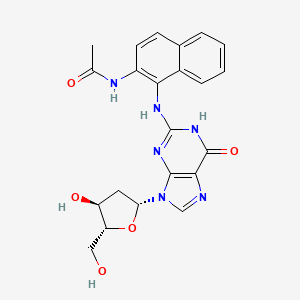
![Methyl 4-[(diethoxyphosphoryl)oxy]but-2-enoate](/img/structure/B14234774.png)
![Methyl 4-[3-(trichlorosilyl)propoxy]benzoate](/img/structure/B14234776.png)

